tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate: is a chemical compound belonging to the carbamate family. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring with an amino group at the 3-position. This compound is often used as a pharmaceutical intermediate and in various chemical research applications.
Mechanism of Action
Target of Action
Tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate is a carboxylic acid ester derivative As a pharmaceutical intermediate, it is likely to interact with various biological targets depending on the specific drug it is used to synthesize .
Mode of Action
As a pharmaceutical intermediate, its mode of action would largely depend on the final drug it is used to produce .
Biochemical Pathways
As a pharmaceutical intermediate, it could potentially be involved in a variety of biochemical pathways depending on the final drug it is used to synthesize .
Pharmacokinetics
Its predicted properties include a boiling point of 3042±310 °C and a density of 104±01 g/cm3 . Its storage temperature is 2-8°C, indicating that it is stable under refrigerated conditions .
Result of Action
As a pharmaceutical intermediate, its effects would largely depend on the final drug it is used to produce .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate typically involves the reaction of tert-butyl chloroformate with (1R,3R)-3-aminocyclohexanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in various biochemical assays .
Medicine: It serves as an intermediate in the synthesis of drugs, especially those targeting neurological and inflammatory conditions .
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals .
Comparison with Similar Compounds
- tert-Butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate
- tert-Butyl N-[(1R,3R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate
- tert-Butyl N-[(1R,3R)-3-(bromomethyl)cyclobutyl]carbamate
Comparison:
- tert-Butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring, leading to different steric and electronic properties.
- tert-Butyl N-[(1R,3R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate: Contains additional functional groups (hydroxy and sulfanyl) that can participate in different chemical reactions.
- tert-Butyl N-[(1R,3R)-3-(bromomethyl)cyclobutyl]carbamate: Features a bromomethyl group, making it more reactive in substitution reactions .
Conclusion
tert-Butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals.
Properties
CAS No. |
1788036-23-6 |
---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.